

An In-Depth Technical Guide to 22,23-Dihydroavermectin B1a Aglycone

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Compound of Interest

Compound Name: 22,23-Dihydroavermectin B1a
aglycon

Cat. No.: B2661780

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CAS Number: 73162-95-5

Synonyms: Ivermectin Aglycone, Ivermectin Impurity G

Introduction

22,23-Dihydroavermectin B1a aglycone is a significant derivative of the potent antiparasitic agent, ivermectin. It is formed by the acid-catalyzed hydrolysis of the disaccharide unit from 22,23-dihydroavermectin B1a, the major component of ivermectin.[1][2][3] While lacking the paralytic effect characteristic of its parent compound, the aglycone plays a crucial role in research, particularly in understanding the structure-activity relationships of avermectins and in the development of new anthelmintic agents.[2][4] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, biological activity, and proposed mechanism of action, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of **22,23-Dihydroavermectin B1a aglycone** is presented in the table below. While some data, such as a precise melting and boiling point, are not readily available for the aglycone, information for the parent compound, 22,23-Dihydroavermectin B1a (Ivermectin B1a), is included for reference.

Property	Value	Reference
Molecular Formula	C ₃₄ H ₅₀ O ₈	[5]
Molecular Weight	586.76 g/mol	[5]
Appearance	White to off-white solid	[6]
Melting Point	Not available (Ivermectin B1a: 149-153 °C)	[6]
Boiling Point	Not available	
Solubility	Soluble in Methanol, DMSO, Chloroform, Ethanol, Ethyl Acetate, Acetone, Acetonitrile. Insoluble in Water, Hexane.	[6]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of **22,23-Dihydroavermectin B1a aglycone**. While a complete set of publicly available spectra specifically for the aglycone is limited, the following table summarizes the expected and reported spectral characteristics.

Spectroscopy	Data Summary	Reference
¹ H-NMR	Data not explicitly available in searched literature. Analysis of the parent compound reveals complex aliphatic and olefinic proton signals.	
¹³ C-NMR	Data not explicitly available in searched literature. The spectrum is expected to show a large number of signals corresponding to the complex polycyclic structure.	
FT-IR	The spectrum of the parent compound, ivermectin, shows characteristic peaks for hydroxyl groups, C-H stretches, carbonyl groups, and C-O bonds. Similar peaks are expected for the aglycone.	[7]
Mass Spectrometry (MS)	The [M+H] ⁺ ion is observed at m/z 587. Fragmentation pathways for avermectins are complex and involve losses of water and portions of the macrocyclic ring.	[1]

Experimental Protocols

Synthesis: Acid-Catalyzed Hydrolysis of Ivermectin

This protocol describes the preparation of **22,23-Dihydroavermectin B1a aglycone** from ivermectin through acid-catalyzed hydrolysis.

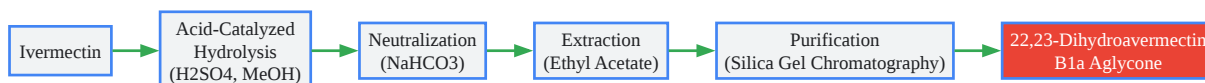
Materials:

- Ivermectin
- Methanol
- Sulfuric acid (H_2SO_4), concentrated
- Sodium bicarbonate (NaHCO_3), saturated solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Dissolve ivermectin in methanol.
- Add a catalytic amount of concentrated sulfuric acid to the solution.
- Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous phase with ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **22,23-Dihydroavermectin B1a aglycone**.

Workflow for the Synthesis of **22,23-Dihydroavermectin B1a Aglycone**:



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Synthesis Workflow

Purification: Preparative High-Performance Liquid Chromatography (HPLC)

For high-purity samples, preparative HPLC is the method of choice.

Instrumentation and Conditions:

- Column: A suitable reversed-phase column (e.g., C18, 10 µm particle size).
- Mobile Phase: A gradient of acetonitrile in water or methanol in water is typically used.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Detection: UV detection at approximately 245 nm.[\[10\]](#)
- Flow Rate: Optimized for the specific column dimensions.
- Injection Volume: Dependent on the concentration of the crude sample and the column capacity.

Procedure:

- Dissolve the crude aglycone in a suitable solvent (e.g., methanol or acetonitrile).
- Filter the sample through a 0.45 µm filter.
- Inject the sample onto the preparative HPLC system.
- Collect the fractions corresponding to the peak of the aglycone.
- Combine the pure fractions and remove the solvent under reduced pressure.

Biological Assay: Nematode Larval Development Inhibition Assay

This assay determines the ability of the aglycone to inhibit the development of nematode larvae.^{[4][11][12][13][14]}

Materials:

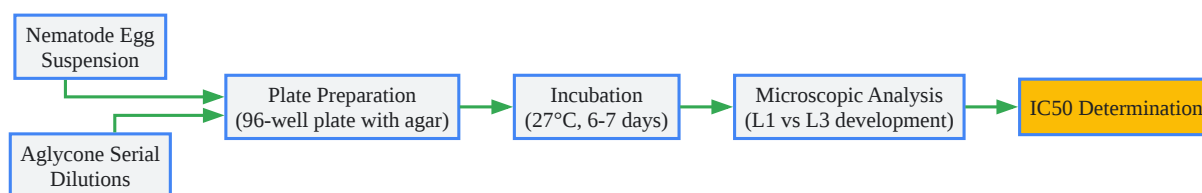
- Nematode eggs (e.g., *Haemonchus contortus*)
- 96-well microtiter plates
- Nutrient agar
- **22,23-Dihydroavermectin B1a aglycone** stock solution in a suitable solvent (e.g., DMSO)
- Amphotericin B (antifungal agent)
- Earle's balanced salt solution
- Yeast extract
- Incubator (27°C)
- Inverted microscope

Procedure:

- Prepare a suspension of nematode eggs in a solution containing Amphotericin B.
- Prepare serial dilutions of the aglycone stock solution.
- In each well of a 96-well plate, add a small volume of nutrient agar.
- To each well, add the appropriate dilution of the aglycone, followed by the nematode egg suspension.
- Include control wells with solvent only.

- Incubate the plates at 27°C for 6-7 days.
- After the incubation period, examine the wells under an inverted microscope to determine the developmental stage of the larvae.
- The concentration of the aglycone that inhibits the development of 50% of the larvae to the third-stage (L3) is determined as the IC₅₀ value.

Workflow for the Larval Development Inhibition Assay:



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Larval Development Assay

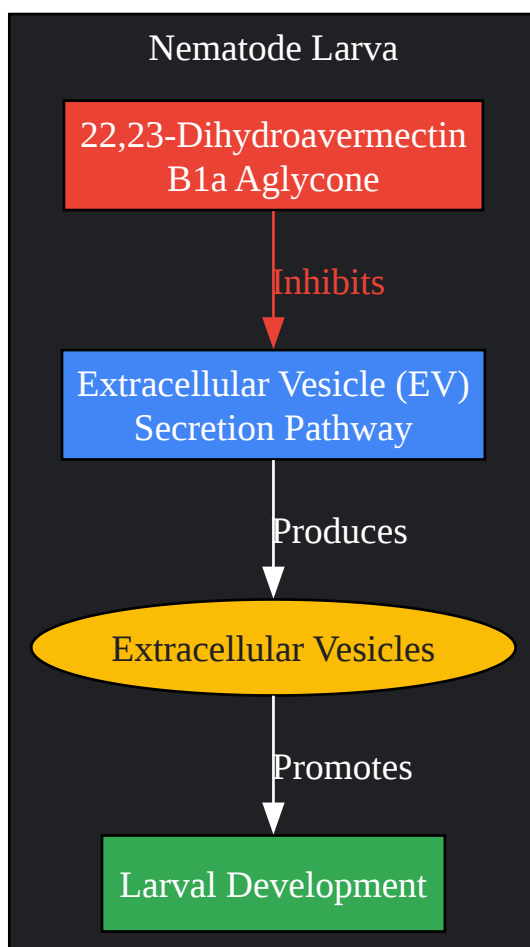
Mechanism of Action and Signaling Pathways

While the parent compound, ivermectin, primarily acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCl_s) in invertebrate nerve and muscle cells, leading to paralysis and death, **22,23-Dihydroavermectin B1a aglycone** is known to inhibit larval development without causing paralysis.^{[2][15][16]} This suggests a different or more nuanced mechanism of action. Current research points towards two potential, non-mutually exclusive pathways.

Inhibition of Extracellular Vesicle (EV) Secretion

Recent studies have shown that ivermectin can inhibit the secretion of extracellular vesicles (EVs) from parasitic nematodes.^{[17][18][19][20]} These EVs are crucial for host-parasite communication and immune modulation. By inhibiting EV secretion, the aglycone may disrupt the developmental processes of the larvae that are dependent on these signaling molecules.

Proposed Signaling Pathway for Inhibition of Larval Development via EV Secretion:



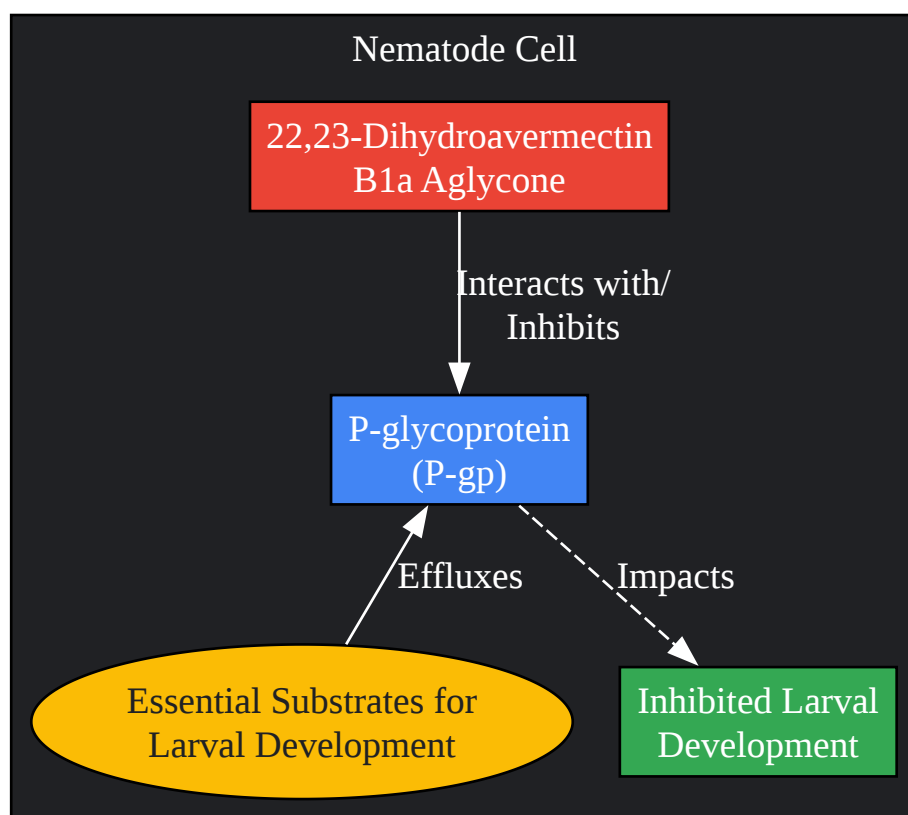
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EV Secretion Inhibition

Interaction with P-glycoprotein (P-gp)

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, contributing to multidrug resistance in parasites. Ivermectin is a known substrate for P-gp.[21][22][23][24] It is plausible that the aglycone interacts with P-gp, and this interaction could interfere with essential physiological processes required for larval development, or that P-gp inhibitors could potentiate the aglycone's activity.

Proposed Logical Relationship of Aglycone and P-glycoprotein:



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P-glycoprotein Interaction

Conclusion

22,23-Dihydroavermectin B1a aglycone is a vital tool for research in parasitology and medicinal chemistry. Its distinct biological profile, inhibiting larval development without inducing paralysis, offers a unique opportunity to explore alternative anthelmintic mechanisms beyond the classical glutamate-gated chloride channel targets. Further investigation into its interaction with pathways such as extracellular vesicle secretion and P-glycoprotein function will be instrumental in designing the next generation of antiparasitic drugs. This guide provides a foundational resource for professionals engaged in this critical area of research.

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